

## GR 113808 vs other 5-HT4 antagonists

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Compound of Interest		
Compound Name:	GR 113808	
Cat. No.:	B1672113	Get Quote

An Objective Comparison of **GR 113808** and Other 5-HT4 Receptor Antagonists for Research and Development

### Introduction

The serotonin 4 (5-HT4) receptor, a Gs protein-coupled receptor, is a key modulator of various physiological processes, particularly in the gastrointestinal (GI) tract and the central nervous system (CNS).[1][2] Its activation stimulates adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. This signaling cascade makes the 5-HT4 receptor an attractive therapeutic target. While agonists have been developed for conditions like chronic constipation, antagonists are valuable research tools and hold potential for treating disorders such as irritable bowel syndrome (IBS) and cardiac arrhythmias.[2][3]

**GR 113808** has emerged as a cornerstone tool in 5-HT4 receptor research. This guide provides an objective comparison of **GR 113808** with other 5-HT4 antagonists, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.

## GR 113808: A Profile of a High-Affinity Antagonist

**GR 113808** ([1-[2-(methylsulfonylamino)ethyl]-4-piperidinyl]methyl 1-methyl-1H-indole-3-carboxylate) is distinguished by its exceptional potency and selectivity for the 5-HT4 receptor. [4][5] It is widely recognized as a benchmark antagonist and has been successfully radiolabeled with tritium ([3H]-GR113808), establishing it as the standard radioligand for quantifying 5-HT4 receptors in binding assays.[6][7]



# **Quantitative Performance Comparison**

The efficacy of an antagonist is primarily defined by its binding affinity (how strongly it binds to the receptor) and its functional potency (how effectively it blocks the receptor's function). The following tables summarize key quantitative data for **GR 113808** and other common 5-HT4 antagonists.

Table 1: Comparative Binding Affinity of 5-HT4 Antagonists

Compound	Preparation	Radioligand	Affinity Constant	Reference
GR 113808	Cloned human 5- HT4 receptor	[ <sup>3</sup> H]-GR113808	K_d_ = 0.15 nM	[5]
GR 113808	Guinea-pig striatum homogenate	[ <sup>3</sup> H]-GR113808	K_d_ = 0.20 nM	[7]
GR 113808	Guinea-pig hippocampus homogenate	[ <sup>3</sup> H]-GR113808	K_d_ = 0.13 nM	[7]
Piboserod	-	-	Selective antagonist	[8][9]
SB 204070	-	-	Mentioned as antagonist	[10]

Note: Direct comparative K\_i\_ or K\_d\_ values for all antagonists under identical conditions are not readily available in the public literature. **GR 113808** is the most extensively characterized in binding assays.

Table 2: Comparative Functional Potency of 5-HT4 Antagonists



Compound	Tissue/Model	Agonist	Potency (pA <sub>2</sub> / pK_B_)	Reference
GR 113808	Human right atrium	5-HT	pK_B_ = 8.8	[11][12]
GR 113808	Human colonic muscle	5-HT	pK_B_ = 9.43	[5]
GR 113808	Rat thoracic oesophagus	5-HT	pA <sub>2</sub> = 9.3	[4]
GR 113808	Guinea-pig ascending colon	5-HT	pA <sub>2</sub> = 9.2	[4]
GR 113808	Adult CA1 hippocampal neurons	5-HT	Most potent tested	[13]
SDZ 205-557	Adult CA1 hippocampal neurons	5-HT	Less potent than GR 113808	[13]
DAU 6285	Human colon circular smooth muscle	5-HT	pA <sub>2</sub> = 6.32	[14]
DAU 6285	Adult CA1 hippocampal neurons	5-HT	Less potent than SDZ 205-557	[13]

Table 3: Selectivity Profile of **GR 113808** 

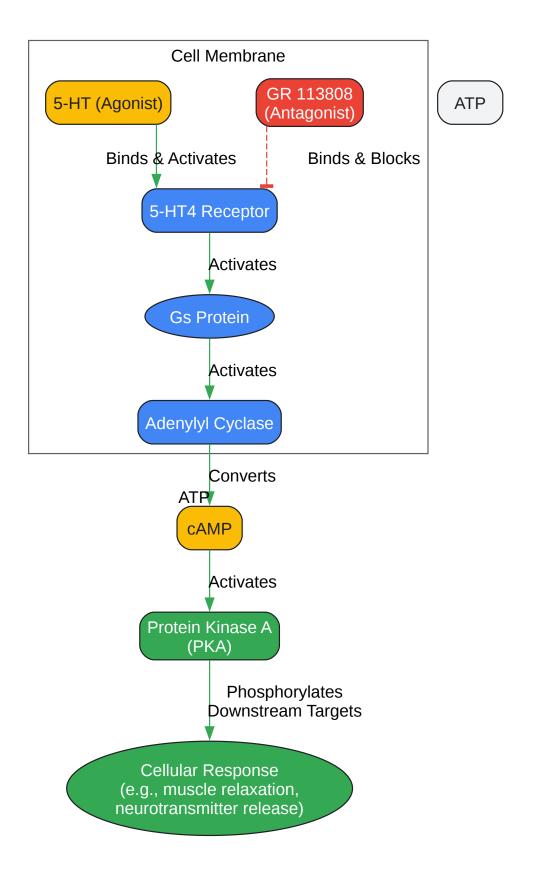


Receptor Subtype	Activity/Affinity	Finding	Reference
5-HT4	High Affinity Antagonist	Primary Target	[4][5]
5-HT1A, 1B, 2A, 2C, 3	Low Affinity	>300-fold selectivity for 5-HT4	[5]
5-HT3	Low Affinity	pK_i_ = 6.0	[4]
5-HT1-like / 5-HT2	No functional activity	Tested on vascular smooth muscle	[4]
Other Receptors	No appreciable affinity	Tested in a broad range of binding assays	[4]

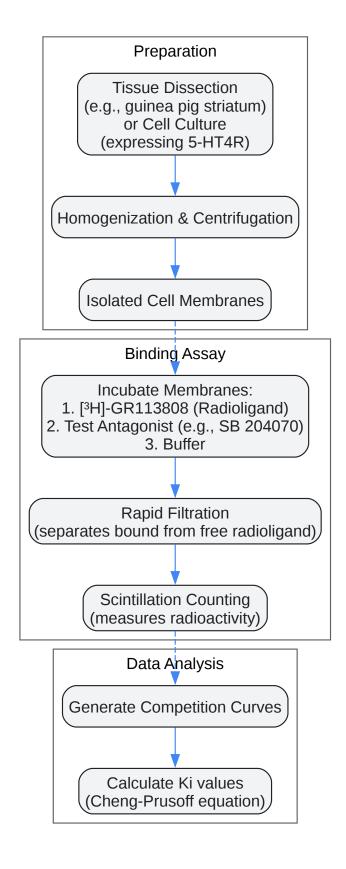
# **Signaling Pathways and Experimental Workflows**

Visualizing the underlying mechanisms and experimental processes is crucial for understanding the context of the data.

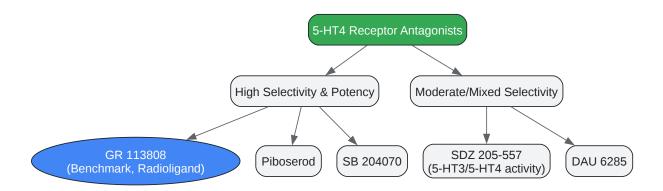












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